molecular formula C22H15Cl3N2 B2935250 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 306977-79-7

2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No. B2935250
CAS RN: 306977-79-7
M. Wt: 413.73
InChI Key: KCTRIFDAUQLPMB-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CDB) is a heterocyclic compound that has been widely used in the scientific community for various research applications. It is a highly versatile and effective compound that can be used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. Furthermore, it has been used in laboratory experiments to assess the efficacy of drugs and other compounds, as well as to study the mechanisms of action of these compounds.

Scientific Research Applications

Coordination Chemistry and Properties

The review by Boča et al. (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related structures. It summarizes preparation procedures, properties of organic compounds, and their complexes, highlighting spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This research opens up potential interest points for unknown analogues, suggesting a wide application spectrum including scientific research applications (Boča, Jameson, & Linert, 2011).

Anticancer Potential

Recent work by Akhtar et al. (2019) reviews the design strategy for synthesizing benzimidazole derivatives as anticancer agents. It covers the substituents essential for potency and selectivity, offering a comparison through structure-activity relationships (SAR). The review addresses the variety of mechanisms through which benzimidazole derivatives exhibit anticancer properties, such as intercalation, acting as alkylating agents, and tubulin inhibitors (Akhtar et al., 2019).

Optoelectronic Materials

Lipunova et al. (2018) report on the application of quinazoline derivatives, highlighting their use in optoelectronic materials. They discuss the incorporation of benzimidazole and related fragments into π-extended conjugated systems for creating novel materials. This includes applications related to photoluminescence and electroluminescence, where these compounds serve as materials for organic light-emitting diodes (OLEDs) and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Potential and Pharmacological Activities

A comprehensive review by Babbar, Swikriti, & Arora (2020) on the therapeutic potential of benzimidazole compounds discusses their diverse biological applications. These derivatives are found to possess antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. This variability in pharmacological activity highlights the broad applicability of benzimidazole derivatives in scientific research and therapeutic development (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2/c23-17-9-5-15(6-10-17)8-12-22-26-20-3-1-2-4-21(20)27(22)14-16-7-11-18(24)19(25)13-16/h1-13H,14H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRIFDAUQLPMB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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